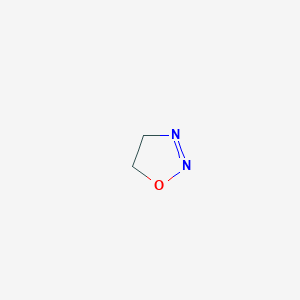
4,5-Dihydro-1,2,3-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-1,2,3-oxadiazole, also known as oxadiazoline, is a heterocyclic compound that has been the subject of extensive scientific research due to its diverse range of applications in various fields. The compound is synthesized using a variety of methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-1,2,3-oxadiazole is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. The compound has been shown to interact with various biological targets, including DNA, RNA, and proteins.
Effets Biochimiques Et Physiologiques
Studies have shown that 4,5-Dihydro-1,2,3-oxadiazole has a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. The compound has also been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4,5-Dihydro-1,2,3-oxadiazole in lab experiments is its diverse range of biological activities. The compound has been shown to possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties, making it a versatile tool for researchers. However, one limitation of using 4,5-Dihydro-1,2,3-oxadiazole in lab experiments is its potential toxicity. The compound has been shown to be cytotoxic at high concentrations, and caution should be exercised when working with it.
Orientations Futures
There are many future directions for research on 4,5-Dihydro-1,2,3-oxadiazole. One area of interest is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, the compound's mechanism of action and its interactions with biological targets should be further explored to gain a better understanding of its biological activities. Finally, the potential toxicity of 4,5-Dihydro-1,2,3-oxadiazole should be investigated further to determine its safety for use in various applications.
Conclusion
In conclusion, 4,5-Dihydro-1,2,3-oxadiazole is a heterocyclic compound that has been the subject of extensive scientific research. The compound has a diverse range of applications in various fields, including the pharmaceutical industry. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4,5-Dihydro-1,2,3-oxadiazole is necessary to fully understand its potential applications and limitations.
Méthodes De Synthèse
There are several methods for synthesizing 4,5-Dihydro-1,2,3-oxadiazole. One of the most common methods involves the reaction of hydrazides with carboxylic acids or their derivatives. Another method involves the reaction of nitriles with hydrazine hydrate in the presence of a strong acid catalyst. The reaction of 1,2-diketones with hydrazine hydrate is also a viable method for synthesizing 4,5-Dihydro-1,2,3-oxadiazole.
Applications De Recherche Scientifique
4,5-Dihydro-1,2,3-oxadiazole has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, the compound has been investigated as a potential drug candidate due to its diverse range of biological activities. It has been shown to possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Propriétés
Numéro CAS |
13589-37-2 |
|---|---|
Nom du produit |
4,5-Dihydro-1,2,3-oxadiazole |
Formule moléculaire |
C2H4N2O |
Poids moléculaire |
72.07 g/mol |
Nom IUPAC |
4,5-dihydrooxadiazole |
InChI |
InChI=1S/C2H4N2O/c1-2-5-4-3-1/h1-2H2 |
Clé InChI |
JKNSMBZZZFGYCB-UHFFFAOYSA-N |
SMILES |
C1CON=N1 |
SMILES canonique |
C1CON=N1 |
Autres numéros CAS |
13589-37-2 |
Synonymes |
4,5-dihydro-1,2,3-oxadiazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



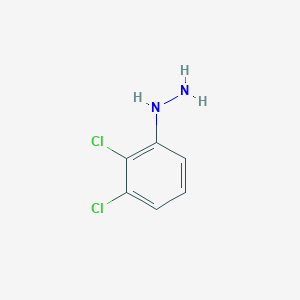
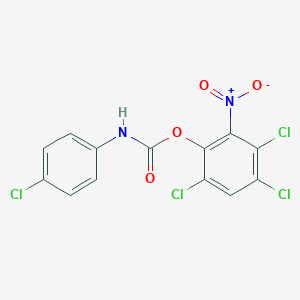
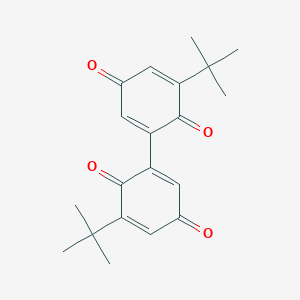
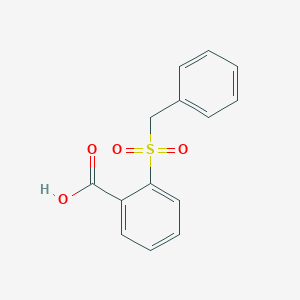

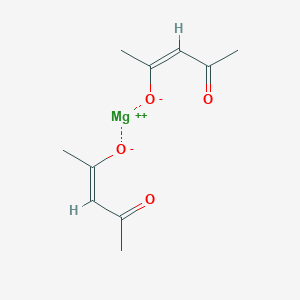
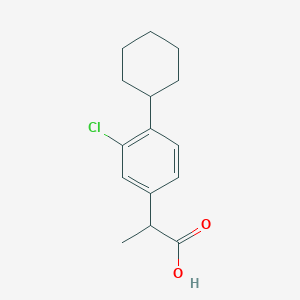
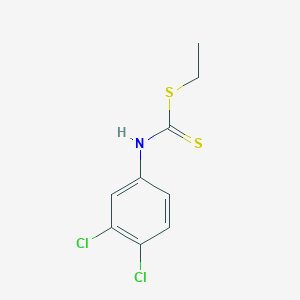
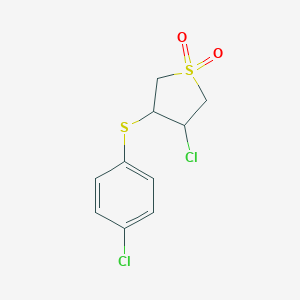

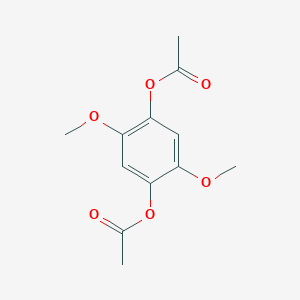
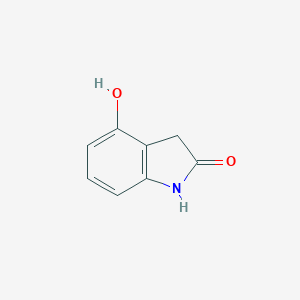
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)